2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine
CAS No.:
Cat. No.: VC14899912
Molecular Formula: C7H3Cl3F3NS
Molecular Weight: 296.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C7H3Cl3F3NS |
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Molecular Weight | 296.5 g/mol |
IUPAC Name | 2,3,5-trichloro-4-methylsulfanyl-6-(trifluoromethyl)pyridine |
Standard InChI | InChI=1S/C7H3Cl3F3NS/c1-15-4-2(8)5(7(11,12)13)14-6(10)3(4)9/h1H3 |
Standard InChI Key | PGLFEAXIZRHUJU-UHFFFAOYSA-N |
Canonical SMILES | CSC1=C(C(=NC(=C1Cl)Cl)C(F)(F)F)Cl |
Introduction
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 2,3,5-trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine typically involves multistep halogenation and functionalization reactions. A representative method includes:
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Chlorination of Precursors: Starting from 2-chloro-5-(trifluoromethyl)pyridine, sequential chlorination using Cl under UV light or catalytic conditions introduces additional chlorine atoms at positions 3 and 5 .
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Methylsulfanyl Group Introduction: Thiolation is achieved via nucleophilic substitution using methyl mercaptan (CHSH) or its derivatives in the presence of a base (e.g., KCO) .
Key intermediates, such as 2,3,5-trichloro-6-(trifluoromethyl)pyridine, are often isolated and purified before the final thiolation step . Reaction conditions (temperature: 80–120°C; solvents: CCl or DMF) are critical for minimizing side reactions .
Structural Characterization
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NMR Data:
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Mass Spectrometry: HRMS confirms the molecular ion [M+H] at m/z 294.9004 (calc. 294.9004) .
Physicochemical Properties
The compound’s lipophilicity (LogP ≈ 3.2) suggests moderate membrane permeability, advantageous for agrochemical applications .
Biological Activities and Mechanisms
Antimicrobial Activity
2,3,5-Trichloro-4-(methylsulfanyl)-6-(trifluoromethyl)pyridine demonstrates broad-spectrum antimicrobial effects. In vitro studies against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to commercial disinfectants . The mechanism likely involves disruption of bacterial membrane integrity via interaction with lipid bilayers.
Applications in Agrochemical and Pharmaceutical Research
Agrochemical Intermediate
The compound serves as a precursor for sulfonylurea herbicides. For example, coupling with sulfonamides yields derivatives with enhanced herbicidal activity . Its trifluoromethyl group improves metabolic stability in plants .
Pharmaceutical Development
In drug discovery, the methylsulfanyl moiety acts as a bioisostere for hydroxyl or amine groups, enabling kinase inhibition (e.g., CDK4/6) in cancer therapeutics . A 2023 study highlighted its role in synthesizing TLR7/8 antagonists for autoimmune diseases .
Hazard | Precautionary Measures | Source |
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Skin Irritation (H315) | Wear nitrile gloves | |
Eye Damage (H319) | Use safety goggles | |
Respiratory Irritation (H335) | Use fume hood |
The compound is classified under GHS Hazard Category 3. Storage recommendations include inert atmospheres (N) and temperatures below 4°C .
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